![molecular formula C12H15N3O B11735488 N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a 3-methoxybenzyl substituent on the amine at position 3. This compound’s structural framework is common in medicinal chemistry, particularly in kinase inhibitors and CNS-targeting agents.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-7-6-12(14-15)13-9-10-4-3-5-11(8-10)16-2/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
JIDBGSDMEXOWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its secondary amine group and heterocyclic pyrazole ring .
Nucleophilic Substitution
The amine group participates in nucleophilic substitution reactions, where the lone pair on nitrogen attacks electrophilic centers. This is critical for modifying its functional groups (e.g., alkylation, acylation).
Alkylation and Oxidation
The pyrazole ring may undergo:
-
Alkylation : Introduction of alkyl groups at the nitrogen or adjacent carbons.
-
Oxidation : Conversion of the pyrazole ring into a more reactive form (e.g., pyrazole-N-oxide).
Acid-Base Reactions
The compound’s nitrogen atoms can act as bases, accepting protons in acidic environments. This property is exploited in drug development for improving solubility or stability.
Reaction Conditions and Mechanisms
Reaction Type | Conditions | Mechanism |
---|---|---|
Reductive Amination | Solvent-free, reducing agents | Imine reduction to secondary amine |
Oxidation | Oxidizing agents (e.g., H₂O₂) | Pyrazole ring activation |
Alkylation | Alkyl halides, base catalysts | Electrophilic substitution at nitrogen |
Structural and Functional Insights
The molecular formula C₁₁H₁₃N₃O (molar mass: 203.24 g/mol ) highlights its stability and suitability for biological interactions. The presence of a methoxy group on the phenyl ring and a methyl-substituted pyrazole enhances solubility and binding affinity to biological targets .
Scientific Research Applications
The biological properties of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine are primarily linked to its interaction with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate cytokine production suggests potential applications in treating inflammatory diseases .
Neuropharmacological Applications
Recent studies have highlighted the potential of pyrazole derivatives as neurotensin receptor antagonists, which may lead to analgesic effects. This application is particularly relevant for developing new pain management therapies .
Synthesis and Structure-Activity Relationships (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity.
Structure-Activity Relationships
The structure of this compound allows for diverse modifications that can enhance its pharmacological properties. For example, substituting different functional groups on the aromatic ring can improve binding affinity to specific biological targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
A. N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006469-13-1)
- Structure : Replaces the 3-methoxy group with a 4-fluoro substituent on the benzyl ring.
- Impact: The electron-withdrawing fluorine increases lipophilicity and may enhance metabolic stability compared to the methoxy group.
B. N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1184408-13-6)
Positional Isomerism on the Pyrazole Core
A. 5-(3-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine (CAS 1334146-08-5)
- Structure : The 3-methoxyphenyl group is at position 5 of the pyrazole, with a methylamine at position 3.
- The 5-position substitution may lead to distinct hydrogen-bonding patterns .
B. 1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine (CAS 1171921-06-4)
Heterocyclic and Halogenated Analogs
A. 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5)
B. N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Incorporates a pyridazine ring fused with pyrazole, diverging from the benzylamine motif.
- Impact : The extended π-system could improve stacking interactions but reduce membrane permeability compared to the target compound .
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3-methoxyphenyl group, which is pivotal for its biological activity. The molecular formula is , with a molecular weight of approximately 230.26 g/mol. Its structural uniqueness allows for interactions with various biological targets.
Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects primarily through:
- Enzyme Inhibition : These compounds often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced prostaglandin synthesis .
- Receptor Modulation : The interaction with specific receptors can alter signaling pathways associated with pain and inflammation. For instance, docking studies have shown potential binding to prostaglandin reductase (PTGR2), suggesting an inhibitory action on prostaglandin synthesis .
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in rodent models when administered at varying doses, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Antimicrobial Activity : In vitro studies highlighted the compound's efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation, which is critical in treating chronic infections .
- Cancer Research : Recent investigations into the antitumor properties revealed that this compound induces cell cycle arrest and apoptosis in cancer cell lines via modulation of key signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine?
- Methodology :
- Copper-catalyzed coupling : Utilize conditions similar to those for pyrazole derivatives, such as reacting intermediates with copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours .
- Multi-step synthesis : Start with a 1,5-diarylpyrazole core template, functionalize via condensation with hydrazine derivatives, and introduce the 3-methoxybenzyl group through reductive amination or nucleophilic substitution .
- Critical parameters : Monitor reaction progress via TLC/HPLC, and optimize stoichiometry of cyclopropanamine or benzylamine derivatives to suppress side products .
Q. How can the structural identity of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : Analyze and NMR spectra for characteristic peaks:
- Pyrazole C-3 amine proton: δ 5.2–5.4 ppm (broad singlet).
- 3-Methoxybenzyl group: δ 3.8 ppm (OCH), δ 4.3–4.5 ppm (CH) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm mass error (e.g., m/z calculated for CHNO: 230.1294) .
- X-ray crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data be resolved during characterization?
- Data cross-validation :
- Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
- Re-examine X-ray data for twinning or disorder using SHELXD/SHELXE .
- Purity assessment : Conduct HPLC-MS to detect impurities (e.g., unreacted starting materials) that may skew spectral interpretations .
Q. What computational strategies predict the compound’s electronic properties and binding interactions?
- DFT studies :
- Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular docking :
- Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors), guided by pyrazole derivatives’ known pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.